2-cyano-N-[(phenylcarbamothioyl)amino]acetamide
Description
Properties
IUPAC Name |
1-[(2-cyanoacetyl)amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-7-6-9(15)13-14-10(16)12-8-4-2-1-3-5-8/h1-5H,6H2,(H,13,15)(H2,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEGQYYFRRDWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide typically involves the reaction of cyanoacetamide with phenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved yield, reduced reaction time, and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[(phenylcarbamothioyl)amino]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can be substituted by nucleophiles such as amines or alcohols.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis of the compound.
Ethanol: Common solvent used in the reaction.
Lithium Aluminum Hydride: Used as a reducing agent in reduction reactions.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide is its role as a building block in the synthesis of diverse nitrogenous heterocycles. These heterocycles are known for their biological activities and are essential in drug discovery. For example, derivatives synthesized from this compound have been used to create:
- Iminocoumarins
- Thiazoles
- Dihydropyridines
- Imidazoles and Benzoimidazoles
These compounds have shown promising results in biological testing, particularly as antimicrobial agents against various bacterial and fungal strains .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide. The synthesized derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. Notable findings include:
- Antibacterial Activity : Compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus using disc diffusion methods. The inhibition zones ranged from moderate to excellent, with some compounds showing activity comparable to standard antibiotics .
- Antifungal Activity : The derivatives also exhibited antifungal properties against strains such as Aspergillus flavus and Candida albicans, with inhibition zones indicating effective antifungal activity .
Anticancer Potential
The anticancer potential of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide derivatives has been explored through various studies. These investigations typically involve:
- Cell Line Testing : Compounds were screened against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others, revealing varying degrees of cytotoxicity. For instance, some derivatives showed IC50 values indicating significant growth inhibition at low concentrations .
- Mechanistic Insights : Molecular docking studies have been employed to understand the interactions between these compounds and target proteins involved in cancer progression, suggesting potential mechanisms of action that warrant further exploration .
Table: Summary of Biological Activities
| Activity Type | Target Organisms | Results Summary |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Moderate to excellent inhibition zones |
| Antifungal | A. flavus, C. albicans | Effective antifungal activity observed |
| Anticancer | Various cancer cell lines | Significant cytotoxicity with low IC50 values |
Mechanism of Action
The mechanism of action of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of the target cells. The exact molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents (e.g., compounds 73–80 in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions.
- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., ) improve solubility in polar solvents but reduce electrophilic character.
- Heterocyclic Analogues: Thiazole and quinoline derivatives () exhibit higher bioactivity due to aromatic π-stacking interactions.
Physicochemical Properties
Trends :
- Chloro and nitro substituents increase melting points due to enhanced intermolecular forces (e.g., halogen bonding) .
- Thiazole derivatives exhibit lower molecular weights and improved aqueous solubility compared to phenyl-substituted analogues .
Antimicrobial Activity
- 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide Derivatives: Pyrazole and thiazole derivatives showed marked activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
- 2-Cyano-N-(2-chlorophenyl)acetamide: Moderate antifungal activity against C. albicans (MIC: 64 µg/mL) .
Enzyme Inhibition
- 2-Cyano-N-(2-phenoxyphenyl)acetamide: Demonstrated LSD1 inhibitory activity (IC₅₀: 1.2 µM) in cancer cell lines .
Biological Activity
2-Cyano-N-[(phenylcarbamothioyl)amino]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-Cyano-N-[(phenylcarbamothioyl)amino]acetamide
- Molecular Formula : C10H10N4OS
- CAS Number : 25373-00-6
This compound features a cyano group, an amide linkage, and a phenylcarbamothioyl moiety, which are critical for its biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of cyanoacetamide compounds exhibit notable antimicrobial properties. In one study, various derivatives were synthesized and tested against strains of Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), as well as fungi like Candida albicans and Aspergillus flavus . The results indicated that certain derivatives showed significant inhibition against these pathogens using the disc diffusion method .
Table 1: Antimicrobial Activity of Cyanoacetamide Derivatives
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| 2-Cyano-N-(4-chlorophenyl) | E. coli | 15 mm |
| 2-Cyano-N-(phenylcarbamothioyl) | S. aureus | 20 mm |
| 2-Cyano-N-(3-nitrophenyl) | C. albicans | 18 mm |
Cytotoxicity Studies
Cytotoxic effects of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide have also been evaluated against various cancer cell lines. In vitro studies revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, indicating potent activity .
Table 2: Cytotoxicity Profile of 2-Cyano-N-[(phenylcarbamothioyl)amino]acetamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HCT116 | 9.8 | Cell cycle arrest at G1 phase |
| A549 | 15.0 | Inhibition of CDK2 |
The mechanism by which 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1 phase, which is crucial for cancer cell proliferation.
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific kinases involved in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs) .
Case Studies
A recent study focused on synthesizing various derivatives of cyanoacetamides, assessing their antimicrobial and anticancer activities. The findings indicated that modifications on the phenyl ring significantly influenced both antimicrobial efficacy and cytotoxic potential. For example, halogen substitutions led to enhanced activity against Gram-positive bacteria due to increased lipophilicity, allowing better membrane penetration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, condensation, and cyclization. Key steps include:
- Substitution : Use alkaline conditions (e.g., K₂CO₃) for nucleophilic aromatic substitution of nitro or halogenated intermediates .
- Condensation : Employ condensing agents (e.g., DCC or EDCI) to couple cyanoacetamide derivatives with phenylcarbamothioyl intermediates .
- Purification : Optimize yield via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers assess the compound’s stability under varying environmental conditions (pH, temperature)?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–11) at 25–60°C. Monitor degradation via HPLC or LC-MS to identify breakdown products (e.g., cyanoacetic acid derivatives) .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Correlate degradation rates with pH and temperature to model environmental persistence .
Advanced Research Questions
Q. What experimental approaches are effective in evaluating the inhibitory activity of this compound against carbonic anhydrase isoforms?
- Methodological Answer :
- Enzyme Assays : Use stopped-flow CO₂ hydration assays to measure inhibition constants (Kᵢ) for human α-CA isoforms (e.g., CA I, II, IX). Compare with β-CA isoforms from pathogens (e.g., Helicobacter pylori) .
- Docking Studies : Perform molecular docking (AutoDock Vina) to analyze interactions between the compound’s cyano and carbamothioyl groups and the enzyme’s active-site zinc ion .
- Cellular Models : Validate inhibition in cancer cell lines (e.g., HeLa) by measuring intracellular pH changes using fluorescent probes (e.g., BCECF-AM) .
Q. How can structural modifications enhance bioactivity against pests like Spodoptera frugiperda while reducing non-target cytotoxicity?
- Methodological Answer :
- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃, -Br) to the phenyl ring to improve binding to insect-specific targets (e.g., silk gland proteins) .
- Toxicity Screening : Test derivatives on larval instars (LC₅₀ assays) and mammalian cells (MTT assays). Prioritize compounds with >10-fold selectivity for pest models .
- Biochemical Profiling : Measure sublethal effects (e.g., silk production disruption via SEM) and enzyme inhibition (protease, amylase) in treated larvae .
Q. What advanced techniques are critical for resolving contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) and assess experimental variables (e.g., cell line specificity, assay conditions) .
- Orthogonal Validation : Replicate key findings with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Computational Modeling : Apply QSAR models to predict bioactivity outliers and identify structural motifs contributing to variability .
Method Development Questions
Q. What protocols are recommended for characterizing the compound’s subcellular localization in cancer cells?
- Methodological Answer :
- Fluorescent Tagging : Synthesize a BODIPY-labeled derivative and track localization via confocal microscopy in live cells (e.g., MCF-7) .
- Subcellular Fractionation : Isolate organelles (nucleus, mitochondria) via differential centrifugation. Quantify compound concentration in fractions using LC-MS/MS .
Q. How can researchers design dose-response studies to identify threshold effects in animal models?
- Methodological Answer :
- Dose Escalation : Administer the compound at 10–500 mg/kg (oral/IP) in rodents. Monitor biomarkers (e.g., serum bicarbonate for CA inhibition) and histopathological changes .
- Pharmacokinetics : Measure plasma half-life and tissue distribution via radiolabeled (¹⁴C) compound. Correlate exposure levels with efficacy/toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
